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Disperse Blue 93

Cat. No.: B1173398
CAS No.: 12235-95-9
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Description

Historical Trajectory and Evolution of Disperse Dye Chemistry

The history of disperse dyes is intrinsically linked to the advent of synthetic hydrophobic fibers. The development of cellulose (B213188) acetate (B1210297) fibers in the 1920s necessitated the creation of dyes that could effectively color these new materials, as traditional water-soluble dyes were unsuitable nih.govnih.gov. Initially termed "acetate dyes," these early colorants were water-insoluble dyes ground with surface-active agents to form colloidal dispersions.

The industry saw significant evolution in the 1950s with the introduction of fibers such as polyester (B1180765), polyamides, and triacetate. This led to a name change to "disperse dyes" in 1953 to reflect their broader applicability. The new fibers demanded dyes with improved properties, including enhanced fastness to light, gas, washing, and sublimation, particularly for polyester which required higher dyeing temperatures. Research efforts focused on modifying dye structures, primarily azo and anthraquinone (B42736) derivatives, to meet these stringent performance requirements nih.govnih.gov. The development of high-temperature dyeing methods and continuous processes like Thermosol dyeing further expanded the application possibilities for disperse dyes nih.gov.

Contemporary Relevance and Research Imperatives for Disperse Blue 93

In the contemporary academic landscape, this compound remains relevant due to its specific dyeing characteristics. It is recognized for its ability to produce a deeper and more intensive blue shade compared to other disperse blues like Disperse Blue 56. This property makes it valuable for achieving high color saturation and creating bold contrasts, particularly on dark fabrics. Its exceptional heat-transfer stability also highlights its importance in printing applications.

Research imperatives concerning this compound, within the broader context of disperse dyes, include the development of more sustainable production processes, addressing environmental concerns related to dye manufacturing and wastewater, and improving dye performance properties such as wash fastness and resistance to thermomigration. While extensive academic literature focused solely on this compound is not readily apparent in the provided search results, its inclusion in lists of commercially available disperse dyes and mentions in patent literature related to polyester dyeing indicate its continued use and potential for further study nih.govnih.govnih.gov. Some research utilizes specific disperse dyes as model compounds to investigate the properties of broader dye classes.

Methodological Frameworks in Disperse Dye Research

Academic research involving disperse dyes, including compounds like this compound, employs a variety of methodological frameworks. These methods are aimed at synthesizing new dye structures, characterizing their chemical and physical properties, evaluating their dyeing performance on different fibers, and assessing their environmental impact.

Synthesis of disperse dyes often involves reactions to create the core chromophore (e.g., azo coupling or reactions involving anthraquinone derivatives) followed by functionalization to tune properties like color, solubility, and fastness nih.gov. Characterization techniques include spectroscopic methods such as UV-Vis, IR, NMR, and Mass Spectrometry to confirm chemical structures and purity.

Dyeing performance evaluation involves applying dyes to target fibers (commonly polyester, nylon, and acetate) under controlled conditions, such as high-temperature/high-pressure dyeing or Thermosol dyeing nih.gov. Assessment of dyeing quality includes measuring color strength (often expressed as K/S values), shade, and various fastness properties like lightfastness, wash fastness, sublimation fastness, and rubbing fastness nih.gov.

Analytical methods are also crucial for studying disperse dyes in environmental samples, often involving techniques like Solid Phase Extraction (SPE) coupled with Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to detect and quantify dye presence in water bodies. Research also explores methods to improve the dyeing process itself, such as using microwave heating or alternative wash-off procedures.

While specific detailed research findings focused solely on the academic investigation of this compound's synthesis, properties, or performance were not extensively available in the provided snippets, the methodologies described for disperse dyes in general are applicable to its study.

Below is a table summarizing some key properties and identifiers for this compound based on the available information:

PropertyValue / DescriptionSource(s)
CAS Number12235-95-9 nih.govnih.govnih.gov
Color ShadeDeeper and more intensive blue; high color saturation
ApplicationDyeing polyester and synthetic fibers; suitable for bold contrasts on dark fabrics; printing applications
StabilityExceptional heat-transfer stability
General Dye ClassDisperse Dye nih.govnih.govnih.gov
PubChem CIDNot directly found in search results for CAS 12235-95-9. Note: CAS 13217-74-8, sometimes associated with this compound, links to PubChem CID 119733 (Solvent Yellow 98), indicating a likely discrepancy or different substance.[1, 2, 3, 4, 6, 7, 11, 14, PubChem Search]

Properties

CAS No.

12235-95-9

Molecular Formula

C11H16O2

Synonyms

disperse blue 93

Origin of Product

United States

Synthetic Methodologies and Advanced Chemical Derivatization of Disperse Blue 93

Elucidation of Traditional Synthesis Routes for Disperse Blue 93

Traditional synthesis routes for azo disperse dyes typically involve a two-step process: diazotization and coupling. nih.govohsu.edu While specific detailed traditional synthesis routes solely for this compound were not extensively detailed in the search results, the general principles for azo disperse dyes apply.

Precursor Chemistry and Reaction Mechanism Analysis in this compound Synthesis

The synthesis of azo dyes begins with the diazotization of a primary aromatic amine. nih.govohsu.edu This process converts the amine group (-NH₂) into a diazonium salt (-N₂⁺). nih.gov The diazonium salt is then reacted with an electron-rich nucleophilic compound, known as a coupling component, which can be a phenol, naphthol, aromatic amine, or a compound with an active methylene (B1212753) group. nih.govohsu.edu This reaction, known as diazo coupling, forms the characteristic azo linkage (-N=N-) that bridges the two aromatic or heterocyclic systems, resulting in the formation of the azo dye molecule. nih.govohsu.edu

For blue disperse dyes, the diazo component often originates from aniline (B41778) or heterocyclic structures, while the coupling component is frequently an aniline derivative. google.com The molecular structure of the aromatic components significantly influences the color, brightness, and other properties of the resulting azo dye. ohsu.edu Electron-donating and electron-withdrawing substituents on the aromatic rings can alter the conjugation system, leading to shifts in the absorption spectrum and thus affecting the observed color. ohsu.edu

Role of Catalysis in the Production of this compound

Catalysis plays a role in various aspects of chemical synthesis, including dye production and degradation. In the context of traditional azo dye synthesis, acidic conditions are typically employed for the diazotization of weakly basic amines to ensure the stability of the diazonium salt. mdpi.com The coupling reaction is also often conducted in an acidic environment for dye stability. mdpi.com

While the search results did not provide specific catalysts used directly in the traditional synthesis of this compound, catalysts are widely used in related processes. For instance, silica-supported boron trifluoride (BF₃.SiO₂) has been reported as an effective acidic catalyst for promoting the solvent-free diazotization and coupling of aromatic amines with heterocyclic couplers at room temperature, leading to azo dyes with high yields. biointerfaceresearch.com In the broader context of dye chemistry, heterogeneous catalysts are explored for the degradation of synthetic dyes in wastewater treatment, highlighting the importance of catalytic processes in the lifecycle of dyes. nih.gov These catalysts can include metal-exchanged zeolites or metal oxides. nih.gov

Exploration of Novel Synthetic Approaches and Green Chemistry Principles for this compound

Novel synthetic approaches for disperse dyes are being explored to improve efficiency, reduce reaction times, and align with green chemistry principles. These approaches often focus on minimizing or eliminating the use of hazardous solvents and reducing energy consumption. mdpi.comnih.gov

Solvent-Free Synthesis of this compound

Solvent-free synthesis methods aim to conduct chemical reactions without the use of organic solvents, offering environmental and economic benefits. biointerfaceresearch.comnih.gov While direct information on solvent-free synthesis specifically for this compound is limited in the provided results, solvent-free methods have been successfully applied to the synthesis of other disperse azo dyes. For example, a rapid one-pot solvent-free method using nano BF₃.SiO₂ as a catalyst has been reported for the synthesis of heterocyclic azo dyes through diazotization and coupling at room temperature. biointerfaceresearch.com Another study describes a one-pot three-component condensation for the synthesis of alkylhydrazonopyridinones, precursors for disperse dyes, under reflux and solvent-free conditions. nih.gov These examples demonstrate the feasibility and advantages of solvent-free approaches in disperse dye synthesis.

Microwave-Assisted Synthesis of this compound

Microwave-assisted synthesis utilizes microwave irradiation to heat reaction mixtures, often leading to significantly reduced reaction times, higher yields, and improved energy efficiency compared to conventional heating methods. mdpi.comnih.govresearchgate.net This approach is compatible with green chemistry protocols. mdpi.comnih.gov Microwave technology has been successfully applied to the synthesis of various disperse dyes. mdpi.comnih.goveurjchem.comekb.eg

Research has shown that microwave irradiation can be used for the one-pot synthesis of disperse dyes, achieving the desired products in a very short time (e.g., 5 minutes) with greater yields than conventional methods. mdpi.com For instance, the interaction of enaminones, hydrazone derivatives, and hydrazine (B178648) hydrate (B1144303) under microwave heating has been shown to produce disperse dyes. mdpi.com Microwave-assisted synthesis has also been reported for the preparation of monoazo disperse dyes derived from aminothienochromene, resulting in better yields and shorter reaction times compared to conventional heating. mdpi.comnih.gov

Table 1 provides illustrative data on the benefits of microwave-assisted synthesis in comparison to conventional methods for certain disperse dyes, based on the provided search results.

Synthesis MethodReaction TimeYieldReference
ConventionalLonger (e.g., 24 hours for a precursor)Lower (e.g., 37% for a precursor) nih.gov
Microwave-AssistedShorter (e.g., 4 hours for a precursor, 5 minutes for a dye)Higher (e.g., 48% for a precursor, greater yields for dyes) mdpi.comnih.gov

Enzymatic Synthesis of this compound Precursors

Enzymatic synthesis utilizes enzymes as catalysts to facilitate chemical reactions, offering potential advantages such as high specificity, mild reaction conditions, and reduced environmental impact. While the direct enzymatic synthesis of this compound precursors was not explicitly found, enzymes, particularly oxidases like peroxidase and laccase, are being explored for the synthesis of polymeric dyes from plant-derived phenols. nih.gov These enzymes catalyze the oxidation of substrates, leading to the formation of colored products. nih.gov Although this research is primarily focused on hair dyeing applications and utilizes different precursors, it highlights the potential of enzymatic approaches in dye synthesis. nih.gov Additionally, enzymes exhibiting peroxidase or laccase activity are being investigated for the removal of excess disperse dyes from textiles, indicating the interaction between enzymes and disperse dye structures. google.com This suggests a potential, albeit indirect, link to enzymatic processes that could be relevant to understanding or developing enzymatic routes for disperse dye chemistry in the future.

Strategies for Chemical Modification and Functionalization of this compound

Chemical modification and functionalization strategies for disperse dyes like this compound are explored to tailor their properties for specific applications, improve performance, or address environmental concerns. These strategies often involve altering the core structure through the introduction of different substituents or by forming covalent linkages with other materials.

Structure-Performance Relationship Studies of this compound Derivatives

Structure-performance relationship studies aim to understand how variations in the chemical structure of this compound and its derivatives impact their properties, such as color fastness, thermal stability, solubility, and interaction with different fibers or matrices.

Disperse azo dyes, which include structures related to this compound and Disperse Violet 93, are based on a p-aminoazobenzene core substructure nih.govnih.gov. Extensive functionalization of this core with substituents like halogens (bromine or chlorine), nitro groups, and alkoxy groups influences their electronic structure and optical properties nih.govnih.govresearchgate.net. For example, studies on azobenzene (B91143) disperse dyes have shown that their reactivity, which is relevant to properties like skin sensitization, correlates with structural features and electrophilic properties nih.gov.

Research on the dyeing properties of disperse dyes on polyester (B1180765) fabrics has investigated the effect of temperature on dye uptake. Studies have shown that increasing the dyeing temperature can lead to increased dye exhaustion researchgate.net. This highlights how the interaction between the dye structure and the fiber material, influenced by conditions like temperature, affects dyeing performance.

Covalent Functionalization of this compound for Advanced Applications

Covalent functionalization involves forming stable covalent bonds between the dye molecule and other molecules or materials. This approach can significantly alter the dye's properties and open up possibilities for advanced applications beyond traditional textile dyeing.

While direct examples of covalent functionalization of this compound with specific molecules for advanced applications are not extensively detailed in the provided search results, the concept of covalent functionalization of dyes and similar organic molecules is a known area of research. For instance, covalent functionalization has been explored for materials like graphene, where organic functionalities are attached through covalent bonds to modify its properties for various applications researchgate.netacs.org.

In the context of disperse dyes, covalent functionalization could potentially be used to:

Immobilize the dye on a substrate for applications such as sensors or photocatalysts. Research has explored the photocatalytic degradation of disperse blue dyes using modified nano-TiO2 film electrodes, suggesting the potential for integrating dyes with catalytic materials scite.ai.

Create novel hybrid materials with tailored optical, electronic, or chemical properties.

Improve the compatibility of the dye with specific polymers or matrices for use in functional coatings or composites.

The chemical reactions that Disperse Violet 93:1 undergoes, including oxidation, reduction, and substitution reactions using various reagents and catalysts, indicate the potential for chemical modification and subsequent covalent functionalization . These reactions can introduce new functional groups into the molecule, which can then serve as attachment points for covalent bonding with other entities.

The development of environmentally friendly blue-to-black disperse dye compositions, including those that may replace less ecologically favorable dyes like Disperse Violet 93, also suggests ongoing efforts to modify dye structures to meet modern requirements patsnap.com. While this may not always involve direct covalent functionalization of the original dye molecule, it reflects the broader strategy of chemical modification to achieve desired performance and environmental profiles.

Interaction Mechanisms and Application Science of Disperse Blue 93 with Substrates

Disperse Blue 93 Sorption Dynamics on Textile Fibers

The dyeing process with this compound involves the movement of dye molecules from the dye bath into and throughout the textile fiber. This sorption process can be understood by examining its kinetics and equilibrium behavior.

Adsorption Kinetics of this compound on Polyester (B1180765) Fabrics

The adsorption kinetics of disperse dyes on polyester fabrics describe the rate at which dye molecules are taken up by the fiber surface over time. This process is influenced by factors such as temperature, pH, liquor ratio, time, and the concentration of carriers or auxiliaries. researchgate.net Research suggests that the adsorption kinetics of certain disperse dyes on polyester fabric align with a pseudo-second-order kinetic model. researchgate.net This model implies that the rate-limiting step may involve a chemisorption process or be related to the diffusion of dye within the fiber.

Studies investigating the kinetics of disperse dyeing often involve monitoring the exhaustion percentage of the dye from the bath onto the fabric over time at varying temperatures. researchgate.netsciencepub.net

Equilibrium Adsorption Isotherms of this compound on Synthetic Fibers

Equilibrium adsorption isotherms describe the relationship between the concentration of dye on the fiber and the concentration of dye in the dye bath at equilibrium at a constant temperature. For disperse dyes on many synthetic fibers, including polyester, the adsorption isotherm often follows the Nernst adsorption model. austinpublishinggroup.comresearchgate.net This linear relationship suggests that the fiber behaves somewhat like a solvent for the dye, and the distribution of the dye between the fiber and the bath can be represented by a partition coefficient. austinpublishinggroup.com

Other isotherm models, such as the Langmuir and Freundlich isotherms, are also used in adsorption studies to understand the nature of dye-adsorbent interactions, although the Nernst model is frequently cited for disperse dyes on polyester. austinpublishinggroup.comresearchgate.netacs.org The standard affinity, derived from equilibrium adsorption isotherms, quantifies the tendency of a dye to move from the solution to the fiber, with higher values indicating a greater adsorption tendency. austinpublishinggroup.com

Diffusion Mechanisms of this compound within Fiber Structures

The rate of diffusion of disperse dyes into polyester is generally lower compared to fibers like nylon or cellulose (B213188) triacetate. omicsonline.org Carriers are sometimes used in dyeing to accelerate this diffusion rate by inducing fiber swelling, reducing inter-chain attraction, and facilitating dye molecule entry into the polymer structure. textileexplainer.comomicsonline.orgrsc.orgbund.de The diffusion behavior of disperse dyes within polyester is thought to be related to the free volume within the polymer and the molecular motions occurring within the fiber. researchgate.net

Molecular Interactions of this compound with Polymer Matrices

The retention and fastness of this compound within synthetic fibers are primarily due to non-covalent molecular interactions between the dye molecules and the polymer chains of the fiber matrix. researchgate.net These interactions anchor the dye within the fiber structure.

Van der Waals Interactions in this compound-Fiber Systems

Van der Waals forces are weak, short-range attractive forces that arise from temporary fluctuations in electron distribution within molecules. These forces play a significant role in the interaction between disperse dye molecules and hydrophobic synthetic fibers like polyester. researchgate.netresearchgate.netnih.govmdpi.com The planar structure of many disperse dyes, including those with anthraquinone (B42736) or azo groups, allows them to fit closely between the polymer chains, maximizing the contact area for Van der Waals interactions. researchgate.netnih.govlcms.cz These interactions contribute to the physical retention of the dye within the fiber matrix. researchgate.net The thermodynamic strength of Van der Waals interactions is generally less than 8 kJ/mol. sdc.org.uk

Hydrogen Bonding in this compound-Substrate Interactions

Hydrogen bonding can also contribute to the interaction between disperse dye molecules and synthetic fibers, particularly if the dye or the fiber polymer contains suitable functional groups (e.g., -OH, -NH2, -NO2, -CN). researchgate.netnih.govmdpi.com Although disperse dyes are non-ionic and primarily interact through hydrophobic and Van der Waals forces, polar groups present on the dye molecule can form hydrogen bonds with complementary groups in the polymer matrix. researchgate.netnih.gov These hydrogen bonds, along with Van der Waals forces, help to anchor the dye molecules firmly within the fiber, contributing to color fastness. researchgate.net The strength of hydrogen bonds can vary, but for neutral molecules, it typically ranges from 10 to 65 kJ/mol. sdc.org.uk Studies on other dye-substrate systems have indicated the involvement of hydrogen bonding in adsorption and interaction mechanisms. rsc.orgmdpi.comresearchgate.netresearchgate.net20.210.105

Advanced Application Mechanisms of this compound in Functional Materials

Integration of this compound into Polymeric Films and Coatings

The integration of disperse dyes into polymeric films and coatings is a significant area of application. This process typically involves incorporating the dye into a polymer matrix during the film formation or coating application process. The compatibility of the disperse dye with the polymer is crucial for achieving uniform dispersion and desired performance characteristics.

Research has explored the diffusion of disperse dyes in polymer films, such as polyethylene (B3416737) terephthalate (B1205515) (PET) films, particularly in the context of supercritical fluid impregnation researchgate.net. This suggests that disperse dyes can penetrate and interact with the polymer structure, influencing the film's properties. Studies on incorporating dyes into polymeric materials for various applications, including those involving anthraquinone derivatives (a class that includes some disperse blue dyes), highlight the potential for achieving enhanced thermal stability and specific color impressions mdpi.com.

While specific data on this compound's integration into polymeric films and coatings is limited in the provided search results, related research on other disperse blue dyes, such as Disperse Blue 56, in polymer films like PMMA, demonstrates the feasibility and impact of such integration on properties like photostability mdpi.com. The use of nanopigments based on dye mixtures in photopolymerized coatings also indicates advanced techniques for incorporating colorants into films, potentially applicable to this compound mdpi.com.

This compound as a Colorant in Additive Manufacturing (3D Printing) Materials

The application of colorants in additive manufacturing (3D printing) materials is an evolving field, with dyes playing a role in achieving desired aesthetics and potentially imparting functional properties to printed objects acs.org. Disperse dyes, being suitable for coloring hydrophobic polymers which are common in 3D printing filaments, are relevant in this context.

While direct mentions of this compound specifically as a colorant in 3D printing materials are not prevalent in the provided search results, the broader discussion on functional dyes in polymeric 3D printing highlights the potential for incorporating dyes to influence optical properties and enhance resolution acs.org. The use of various polymers like PLA and ABS in 3D printing filaments, which are typically colored using suitable colorants, suggests that disperse dyes could be utilized for coloring such materials epa.gov.

The challenges in 3D printing often involve achieving uniform color dispersion and ensuring the dye withstands the printing process conditions, such as temperature and UV curing in certain methods acs.org. Research into developing reactive disperse dyes for digital textile printing inks, which involves similar principles of dye-polymer interaction and fastness requirements, may offer insights into the considerations for using disperse dyes in 3D printable inks or filaments nih.gov.

The development of 3D-printed devices for scientific research, while not directly related to using this compound as a colorant for aesthetic purposes, demonstrates the increasing use of 3D printing in research and the potential need for functionalized or colored materials in such applications researchgate.net.

Environmental Fate, Degradation Pathways, and Ecotoxicological Implications of Disperse Blue 93

Environmental Distribution and Pathways of Disperse Blue 93

Disperse dyes, being hydrophobic, have a notable potential to adsorb onto sediments and bioaccumulate. mst.dk Their low water solubility contributes to their persistence in aquatic environments. docsdrive.com

Photodegradation Kinetics and Mechanisms of this compound in Aquatic Systems

While specific photodegradation kinetics and mechanisms for this compound in aquatic systems were not extensively detailed in the search results, studies on other disperse dyes provide some insight. For example, Disperse Blue 60 undergoes photodegradation under UV irradiation (λ = 254 nm) with a half-life of 4.2 hours in aqueous solutions, leading to bond cleavage and the formation of products like 2-(3-methoxypropyl)-1,3-diketone and anthranilic acid derivatives. Photocatalytic degradation using materials like strontium chromate (B82759) has also been investigated for other disperse dyes, showing that factors like pH, dye concentration, and catalyst loading influence the degradation rate. ijsdr.org

Biodegradation Pathways of this compound by Microbial Consortia

Microbial consortia have shown effectiveness in the biodegradation and decolorization of various dyes, including disperse dyes. researchgate.nettandfonline.commedcraveonline.comresearchgate.netenvirobiotechjournals.com These consortia, often isolated from dye-contaminated sites, can be particularly efficient due to their adaptation to such environments. medcraveonline.com The degradation process by microbial consortia can involve multiple species, with each potentially targeting different parts of the complex dye molecule or utilizing intermediate degradation products. researchgate.netmedcraveonline.com

Research on the biodegradation of anthraquinone (B42736) dyes, a class that includes some disperse blues, by microorganisms like Aspergillus sp. XJ-2 has revealed the cleavage of the anthraquinone chromophoric group and partial mineralization. researchgate.net Extracellular enzymes, such as manganese peroxidase, have been implicated in the decolorization process. researchgate.net While specific pathways for this compound were not explicitly detailed, studies on similar dyes indicate that microbial degradation can lead to the production of intermediates, including aromatic amines, which may then be further metabolized. tandfonline.com

Adsorption and Desorption of this compound in Soil and Sediment Matrices

Disperse dyes, due to their hydrophobic nature, have a significant potential for adsorption onto soil and sediment matrices. mst.dk Studies on the adsorption and desorption of disperse dyes in soil have shown that factors like organic matter content and cation exchange capacity can play a role in the adsorption process. psu.edu Significant hysteresis has been observed between adsorption and desorption for some dyes in soil, suggesting that the desorption process may not be fully reversible. psu.edu The presence of dispersing agents, commonly used in textile dyeing, can also influence the adsorption and desorption rates of disperse dyes on fibers like polyester (B1180765), with nonionic dispersing agents potentially leading to a higher initial adsorption rate compared to anionic agents. medcraveonline.com

Ecotoxicity Studies of this compound on Aquatic and Terrestrial Biota

Discharge of effluents containing disperse dyes into aquatic environments poses adverse effects on aquatic ecology. docsdrive.com The ecotoxicological impact of dyes can vary depending on the organism and the specific dye structure. mdpi.comcanada.ca

Acute and Chronic Ecotoxicity of this compound to Algae

Impact of this compound on Aquatic Invertebrate Species (e.g., Daphnia similis)

Studies have investigated the ecotoxicity of various disperse dyes, including some closely related to this compound, on aquatic invertebrates such as Daphnia similis and Daphnia magna. researchgate.netdergipark.org.trcanada.caresearchgate.netd-nb.info Some studies on commercial dye products containing Disperse Violet 93 and Disperse Blue 373 (which are often found together with this compound) have reported no acute toxicity to Daphnia similis. researchgate.netresearchgate.netresearchgate.net However, other studies on different disperse dyes have shown acute toxicity to Daphnia, with varying EC50 values. dergipark.org.trresearchgate.netd-nb.info The presence of substituents, such as chlorine, has been suggested to potentially increase toxicity to Daphnia similis for some dyes. researchgate.net

While acute toxicity to aquatic invertebrates near water solubility limits might be low for some azo disperse dyes, available chronic studies have indicated sensitivity in aquatic invertebrates, particularly to substances with smaller molecular weights. canada.ca

Table 1 summarizes some ecotoxicity data for related disperse dyes on Daphnia similis.

Dye (C.I. Generic Name)Molecular Weight ( g/mol )OrganismToxicity Endpoint and Value (mg/L)Reference
Disperse Red 1314Daphnia similis48 h EC50 = 0.127 canada.ca
Disperse Red 1314Daphnia similis48 h EC50 = 0.13 canada.ca
Disperse Red 1-Daphnia similisEC50 = 0.1 d-nb.info
Disperse Violet 93-Daphnia similisNo acute toxicity observed researchgate.netresearchgate.netresearchgate.net
Disperse Blue 291-Daphnia magnaEC50 value higher than 0.02 dergipark.org.tr

Bioaccumulation Potential of this compound in Environmental Food Chains

Disperse dyes, including this compound, are characterized by their hydrophobic nature and low solubility in water. nih.govmst.dk This property suggests a potential for these substances to adsorb onto sediments and bioconcentrate in organisms. mst.dk Bioaccumulation is the process by which organisms accumulate chemicals from both the abiotic environment and dietary sources, leading to higher concentrations in their tissues when uptake rates exceed elimination rates. up.pt Bioaccumulation raises concerns regarding the potential for transference through the food chain, which could pose risks to higher trophic levels and potentially human health. nih.gov

While specific data on the bioaccumulation of this compound in environmental food chains is limited in the provided search results, general information on disperse dyes indicates their lipophilic nature and potential for bioconcentration. mst.dk Studies on other disperse azo dyes suggest that their potential to bioaccumulate in pelagic organisms may be low. canada.ca However, the potential cleavage of azo bonds in these dyes can release aromatic amines, which may have their own environmental fate and potential for accumulation. canada.ca The accumulation of dyes in water bodies can affect the entire food chain. researchgate.net

Advanced Remediation Technologies for this compound in Wastewater Effluents

The persistence of dyes in wastewater necessitates advanced treatment methods as conventional approaches often struggle to degrade these compounds effectively. nih.gov Various advanced remediation technologies have been explored for the removal and decolorization of disperse dyes from wastewater effluents.

Biological Treatment Methods for this compound Removal (e.g., Enzymatic Decolorization)

Biological treatment methods are considered eco-friendly and cost-effective for dye decolorization and mineralization. nih.gov Microorganisms can acclimatize to toxic wastes and transform organic pollutants. nih.gov Enzymatic degradation, often involving enzymes like laccase, lignin (B12514952) peroxidase, and azoreductase, plays a significant role in the decolorization process by cleaving dye molecules. nih.govfrontiersin.org

Studies have investigated the enzymatic decolorization of disperse dyes using enzymes such as laccase from Pycnoporus species. mdpi.comresearchgate.net Efficient decolorization of industrial-grade disperse dyes has been achieved using laccase, although the decolorization rate is highly dependent on factors such as dye type, concentration, enzyme loading, and the presence of mediators. mdpi.comresearchgate.net While specific data for enzymatic decolorization of this compound is not explicitly detailed, research on other disperse dyes like Disperse Blue 2BLN has shown high removal efficiency (93%) using Aspergillus sp. biotechnologia-journal.org Enzymatic treatment has also been shown to mitigate the ecotoxicity of decolorized dye solutions towards microorganisms. mdpi.comresearchgate.net

Here is an example of enzymatic decolorization efficiency for a similar disperse dye:

DyeEnzyme UsedDecolorization Efficiency (%)Incubation Time (h)
Disperse Blue 2BLNAspergillus sp.93120

Note: Data is based on a study of a similar disperse dye due to limited specific data on this compound enzymatic decolorization in the provided results. biotechnologia-journal.org

Adsorptive Removal of this compound using Novel Sorbents

Adsorption is another method explored for the removal of dyes from wastewater. This process involves the uptake of dye molecules onto the surface of adsorbent materials. Various novel sorbents are being investigated for their effectiveness in removing dyes.

While specific studies on the adsorptive removal of this compound using novel sorbents are not extensively detailed in the provided results, research on the adsorption of other disperse dyes provides relevant insights. For instance, studies have evaluated the effectiveness of materials like granular activated carbon (GAC) and zeolites for disperse dye removal. bioline.org.brresearchgate.netmdpi.com However, some studies indicate that GAC may not be effective in removing certain disperse dyes. bioline.org.br Novel formulations and modified materials, such as zeolite synthesized from cenospheres, have shown high removal efficiencies for disperse dyes like Disperse Orange 25 and Disperse Blue 79:1. researchgate.net

The efficiency of adsorptive removal is influenced by factors such as contact time, pH, adsorbent dosage, and initial dye concentration. researchgate.net Adsorption kinetics and isotherms are studied to understand the removal process and determine the maximum adsorption capacity of the sorbent. researchgate.netiwaponline.com

Here is an example of adsorption efficiency for a similar disperse dye using a novel sorbent:

DyeAdsorbentRemoval Efficiency (%)
Disperse Blue 79:1Zeolite synthesized from cenospheres95.23

Note: Data is based on a study of a similar disperse dye due to limited specific data on this compound adsorptive removal in the provided results. researchgate.net

Advanced Analytical Methodologies for Disperse Blue 93 Research

Spectroscopic Characterization Techniques for Disperse Blue 93

Spectroscopic methods provide information about the interaction of this compound with electromagnetic radiation, offering insights into its electronic transitions, vibrational modes, and potential for fluorescence.

UV-Vis Spectrophotometry for Quantification and Spectral Analysis of this compound

UV-Vis spectrophotometry is a widely used technique for the quantitative analysis and spectral characterization of colored compounds like this compound. This method relies on the absorption of ultraviolet and visible light by the dye molecules. The intensity of the absorbed light at specific wavelengths is directly proportional to the concentration of the dye in a solution, following the Beer-Lambert Law.

Studies involving disperse dyes, including those structurally related to this compound (such as Disperse Violet 93 and Disperse Blue 373), have utilized UV-Vis spectroscopy to monitor their concentrations in various matrices, such as aqueous solutions and wastewater samples. For instance, UV/VIS spectra of dye solutions have been recorded between 300 and 700 nm to determine wavelengths of maximum absorbance (λmax) gnest.org. The λmax values are crucial for selecting the appropriate wavelength for quantitative analysis. In one study, Disperse Violet 93 showed a λmax at 560.7 nm gnest.org. While specific λmax data for this compound were not explicitly found in the search results, the application of UV-Vis for other disperse dyes with similar chromophores suggests its applicability for this compound.

UV-Vis spectrophotometry is also employed to assess the decolorization of dye solutions, often by monitoring the decrease in absorbance at the λmax over time during degradation processes gnest.org. An improved integration method involving scanning the absorbance between 300 and 700 nm and integrating the area under the curve has been used for color measurement of disperse dye solutions gnest.org.

FTIR and Raman Spectroscopy for Structural Elucidation of this compound

Infrared (IR) and Raman spectroscopy are powerful techniques for obtaining vibrational information about a molecule, which can be used for structural elucidation and identification. FTIR (Fourier Transform Infrared) spectroscopy measures the absorption of infrared radiation by the molecule, while Raman spectroscopy measures the inelastic scattering of light. Both techniques provide a unique spectral fingerprint of the compound.

While direct research findings specifically on the FTIR and Raman spectra of this compound were not prominently featured in the search results, these techniques are commonly applied to characterize disperse dyes and understand their interactions with substrates. FTIR spectroscopy is recognized for its capacity to study polymeric substrates and identify co-monomers, solvents, and additives, which can be relevant when analyzing dyes within textile fibers semanticscholar.org. Characteristic peaks in FTIR spectra, such as those around 2930 and 2844 cm⁻¹, can be ascribed to C-H stretching vibrations in organic compounds, including dyes mdpi.com. FTIR analysis has been used to demonstrate the presence of disperse dyes within nanospheres mdpi.com.

Raman spectroscopy is also a valuable tool for chemical analysis, providing molecular fingerprints nih.gov. It has been applied in the analysis of dyed textile fibers semanticscholar.orgojp.govresearchgate.net. Different laser wavelengths can impact the quality of Raman spectra obtained from dyed fibers researchgate.net. Studies have investigated the optimal laser wavelengths for the analysis of various colored fibers dyed with different dye classes, including disperse dyes researchgate.net. The use of near-infrared FT-Raman spectroscopy can be particularly advantageous for analyzing brightly colored dyestuffs as it helps to eliminate fluorescence interference, which can be a challenge with visible lasers researchgate.net.

Fluorescence Spectroscopy of this compound and its Aggregation Behavior

Fluorescence spectroscopy involves exciting a molecule with light at a specific wavelength and measuring the emitted light at a longer wavelength. This technique can provide information about the electronic excited states of a molecule and its local environment. For some dyes, changes in fluorescence properties, such as intensity and emission wavelength shifts, can indicate aggregation.

The search results provided general information about the application of fluorescence spectroscopy to study dye aggregation. Some dyes are less fluorescent in aqueous environments, but their quantum yield increases when they bind to hydrophobic pockets, which can be present in aggregates mdpi.com. A blue-shift of the maximum emission can occur upon binding to aggregates mdpi.com. Changes in steady-state absorption and fluorescence spectra with increasing dye concentration or changes in environmental conditions (like pH) can be used to study aggregation behavior koreascience.krnsf.govcam.ac.uk. For instance, redshifts in emission maxima and enhancements of fluorescent lifetimes with increasing polymer concentration have suggested the formation of polymer aggregates cam.ac.uk.

While specific data on the fluorescence spectroscopy and aggregation behavior of this compound were not found, the principles of fluorescence spectroscopy and its application to study aggregation in other dye systems are well-established and can be applied to this compound. The aggregation behavior of disperse dyes is important as it can affect their dyeing properties and their fate in the environment.

Chromatographic Techniques for this compound Analysis and Purity Assessment

Chromatographic techniques are essential for separating complex mixtures, allowing for the identification and quantification of individual components, including the main dye compound and its impurities or degradation products.

High-Performance Liquid Chromatography (HPLC) of this compound and Related Impurities

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of disperse dyes and their impurities. HPLC separates compounds based on their differential partitioning between a stationary phase and a mobile phase. Various detectors can be coupled with HPLC, including UV-Vis detectors (like Diode Array Detectors - DAD) and Mass Spectrometry (MS).

HPLC with UV-Vis detection is a standard method for the analysis of disperse dyes in textile products labrulez.com. Calibration curves can be constructed for the quantitative analysis of disperse dyes in aqueous solutions oup.com. The DIN 54231 standard method for the analysis of disperse dyes in textiles utilizes HPLC with UV, MS, or densitometry detection labrulez.com.

HPLC coupled with mass spectrometry (LC-MS or LC-ESI-MS/MS) offers increased selectivity and sensitivity, allowing for the identification and quantification of disperse dyes at very low concentrations in complex samples like environmental water oup.comoup.com. This hyphenated technique is particularly useful for confirming the identity of detected compounds and analyzing impurities lcms.cz. For example, the presence of both PDA (Photodiode Array) and mass detection has helped confirm that an impurity detected during method development originated from a disperse blue standard lcms.czwaters.com. LC-ESI-MS/MS has been used to detect and quantify disperse dyes, including Disperse Violet 93 and Disperse Blue 373, in treated effluent and receiving water samples oup.comoup.com.

Studies have detailed HPLC methods for disperse dye analysis, including the type of column (e.g., C18), mobile phases (e.g., acetonitrile (B52724) and water with buffer), flow rate, and detection wavelengths semanticscholar.orglcms.cz. For instance, a method using an XBridge C18 column, a gradient elution system of acetonitrile and acidified water, and detection at 210nm has been reported for the separation of related compounds researchgate.net. Another method for disperse dyes utilized an ACQUITY Arc system with a C18 column and a gradient of ammonium (B1175870) acetate (B1210297) buffer and acetonitrile, coupled with PDA and mass detection lcms.cz.

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Degradation Products

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. While many intact disperse dyes are not sufficiently volatile for direct GC analysis, GC-MS is invaluable for identifying their degradation products, which are often more volatile.

GC-MS analysis has been used to identify degradation products of dyes after various treatment processes, such as biological degradation or chemical reduction researchgate.netepa.govohsu.edu. For example, GC/MS has been employed to screen industrial effluents for potential toxicity by analyzing the more volatile reduction products of azo dyes epa.gov. In one study, a preliminary screening using GC/MS detected a variety of aromatic amines, substituted phenols, and quinolines in effluent samples containing disperse dyes researchgate.net. These compounds are potential degradation products of the dyes. The identification of degradation products using GC-MS provides crucial information about the environmental fate and potential toxicity of this compound.

Solid Phase Extraction (SPE) for this compound in Environmental Matrices

Solid Phase Extraction (SPE) is a widely used sample preparation technique for the analysis of disperse dyes, including this compound, in environmental water samples. SPE allows for the isolation and pre-concentration of target analytes from large volumes of water, significantly improving the sensitivity of subsequent analytical methods.

An optimized SPE-LC-ESI-MS/MS method has been developed and applied to monitor disperse azo dyes in environmental aquatic samples. This method included Disperse Violet 93 and Disperse Blue 373, highlighting the applicability of SPE for these types of dyes in complex matrices like treated effluents and receiving waters oup.comoup.comnih.gov. The method involved spiking water samples (Milli-Q water, receiving waters, and treated water) with the target dyes at various concentrations (8.0, 25.0, and 50.0 ng L-1) to evaluate SPE recoveries oup.comnih.gov. The SPE cartridges were typically preconditioned with methanol (B129727) and Milli-Q water before sample loading oup.com. Elution of the retained analytes was performed using appropriate solvent mixtures, such as methanol/water oup.com.

Studies have shown average recoveries greater than 70% with relative standard deviations below 20% for disperse dyes, including those structurally related to this compound, when using SPE followed by LC-ESI-MS/MS analysis oup.comnih.gov. This demonstrates the effectiveness of SPE in extracting these compounds from environmental water samples. The validated method proved useful for analyzing organic extracts from effluents and receiving water samples after the SPE step, enabling the detection of dyes like Disperse Violet 93 and Disperse Blue 373 at concentrations ranging from 84 to 3452 ng L-1 in treated effluent oup.comoup.comnih.gov.

Magnetic solid-phase extraction (MSPE) is another SPE-based technique that has gained importance in the extraction and determination of dyes in food and water samples ugm.ac.id. While general MSPE for dyes in water has been reviewed, specific applications for this compound would follow similar principles, utilizing magnetic adsorbents to simplify the separation process ugm.ac.id.

Electrochemical Methods for this compound Detection and Mechanistic Studies

Electrochemical methods offer sensitive and cost-effective approaches for the detection and study of redox-active compounds like some disperse dyes. These techniques can provide insights into the electrochemical behavior and degradation pathways of these substances.

Voltammetric Analysis of this compound and its Redox Properties

Voltammetric analysis involves measuring the current response of an analyte as the potential applied to an electrode is varied. This technique can reveal the redox properties of a compound, including the potentials at which it undergoes oxidation or reduction.

While specific voltammetric studies solely focused on this compound were not extensively found in the search results, research on related disperse dyes and other organic compounds provides a framework for understanding how voltammetry can be applied. Voltammetric sensing modes produce a current by sweeping the potential applied between a reference electrode and a working electrode, allowing for the observation of redox reactions mdpi.com. The presence of functional groups within dye molecules, such as azo groups or anthraquinone (B42736) structures, can lead to characteristic redox peaks in voltammograms mdpi.com.

Studies on other dyes have shown that factors like scan rate, pH, and the nature of the electrode material significantly influence the voltammetric response mdpi.commdpi.comacs.org. For instance, increasing the scan rate can increase peak current magnitude, although very fast scan rates might lead to quasi-reversible or irreversible behavior mdpi.com. The pH of the supporting electrolyte can also profoundly affect the electrochemical behavior of synthetic organic dyes mdpi.com. Adsorption phenomena at the electrode surface can also play a significant role, potentially enhancing sensitivity but also leading to electrode fouling mdpi.com.

The redox behavior of organic molecules often involves electron transfer processes that can be studied using techniques like cyclic voltammetry (CV) acs.orgresearchgate.net. CV can reveal the reversibility of redox processes and provide information about the kinetics of electron transfer mdpi.comacs.org. For instance, a reversible redox couple typically shows a pair of well-defined oxidation and reduction peaks rsc.org.

Although direct voltammetric data for this compound were not retrieved, the principles established for the voltammetric analysis of other dyes and organic compounds indicate that this technique could be applied to investigate the redox properties and electrochemical behavior of this compound. This would likely involve identifying characteristic oxidation or reduction peaks corresponding to functional groups within its structure.

Development of Electrochemical Sensors for In-Situ Monitoring of this compound

Electrochemical sensors are devices that convert a chemical or physical property of an analyte into an electrical signal, enabling rapid and often in-situ detection and monitoring. The development of such sensors for this compound would offer advantages in terms of cost, portability, and real-time analysis compared to traditional laboratory-based methods nih.govacs.orgnih.gov.

Research into electrochemical sensors for various organic pollutants and dyes demonstrates the potential for developing similar sensors for this compound. These sensors often utilize modified electrodes to enhance sensitivity and selectivity nih.govacs.org. Various nanomaterials, such as graphene, carbon nanotubes, and metal nanoparticles, have been explored as electrode modifiers due to their excellent electrical conductivity and high surface area acs.org.

While the search results did not provide specific examples of electrochemical sensors developed explicitly for this compound, the principles and materials used for sensing other dyes and organic molecules are relevant. For example, modified carbon paste electrodes and glassy carbon electrodes have been used in voltammetric sensors for organic compounds acs.orgmdpi.com. The development process would likely involve selecting an appropriate electrode material, modifying its surface to enhance the interaction with this compound, and optimizing electrochemical parameters for sensitive and selective detection.

The application of electrochemical sensors for in-situ monitoring of this compound in environmental waters would require the sensor to be robust, selective against interfering substances, and capable of operating within the relevant concentration range. Ongoing research in electrochemical sensing for environmental pollutants suggests that developing such a sensor for this compound is a feasible area of research.

Sustainable Manufacturing and Application Practices for Disperse Blue 93

Strategies for Minimizing Environmental Footprint in Disperse Blue 93 Production

Minimizing the environmental footprint in the production of disperse dyes like this compound involves adopting cleaner synthesis routes and optimizing manufacturing processes.

Process Intensification in this compound Synthesis

Process intensification techniques aim to achieve significant reductions in equipment size, energy consumption, and waste generation by redesigning chemical processes. For azo dyes, which constitute a significant portion of commercial disperse dyes, synthesis typically involves diazotization and coupling reactions tid.gov.hkresearchgate.net. Research into process intensification for azo dye synthesis has explored techniques such as sonication (ultrasound) to enhance reaction rates and energy efficiency compared to conventional methods researchgate.netsci-hub.se. While specific studies on process intensification directly applied to this compound synthesis are not explicitly detailed in the search results, the principles and techniques developed for other azo dyes are relevant. For instance, an ultrasound-based technique for azo dye synthesis has shown higher reaction rates and energy efficiency sci-hub.se. Microreactors are also being investigated for process intensification in green synthesis, offering advantages such as rapid heat transfer and precise control over product distribution, which can lead to reduced byproduct formation researchgate.net. Applying these intensified approaches to the synthesis of this compound could lead to more efficient use of raw materials and energy, as well as potentially cleaner reaction pathways.

Utilization of Green Solvents in this compound Manufacturing

The use of environmentally friendly solvents ("green solvents") in chemical manufacturing is a key aspect of sustainable chemistry. Conventional disperse dye manufacturing often involves hazardous organic solvents meghmaniglobal.com. Green solvents, such as water (where applicable with appropriate dispersion techniques), supercritical fluids, ionic liquids, or bio-based solvents, can offer reduced toxicity, lower volatility, and easier recyclability. While the search results highlight the use of organic solvents in disperse dye manufacturing meghmaniglobal.comhermetachem.comgoogle.com and mention water-soluble reactive dyes meghadyes.com, direct information specifically detailing the use of green solvents in the synthesis of this compound is not extensively available. However, the broader trend in the dye industry is towards exploring greener alternatives. For example, research on waterless dyeing technologies utilizes non-aqueous media greenuniverse.cn. The development of online solvent dyeing methods for disperse dyes using mixed solvents (water and organic solvent) is also being explored as a greener and more environmentally friendly approach, reducing the need for various auxiliaries google.com. The application of such approaches in the manufacturing process of this compound could contribute to a reduced environmental impact.

Innovations in Water and Energy Efficiency for this compound Dyeing Processes

Textile dyeing is traditionally a water and energy-intensive process. Innovations in dyeing methodologies for disperse dyes, including this compound, focus on reducing the consumption of these resources.

Low-Temperature Dyeing Methodologies for this compound

Traditional high-temperature dyeing of polyester (B1180765) with disperse dyes typically occurs at temperatures around 130°C to achieve commercially acceptable dyeing rates and dye absorption mdpi.comnih.govhermetachem.com. However, dyeing at lower temperatures can significantly reduce energy consumption. Research indicates that it is possible to achieve good dyeing depth at lower temperatures, such as 110°C, for polyester fibers using high-energy disperse dyes, compared to the 130°C usually required for normal polyester fibers researchgate.net. While specific low-temperature dyeing methodologies for this compound are not detailed, the general principles for disperse dyes apply. Achieving effective low-temperature dyeing often involves the use of carriers or specially designed dye formulations that facilitate dye uptake at reduced temperatures mdpi.comnih.gov. Compatible dye combinations that dye quickly at relatively low temperatures and give good exhaustion in shorter times are also being explored for rapid-dyeing cycles, leading to potential savings in time and energy sdc.org.uk.

Waterless Dyeing Technologies with this compound (e.g., Supercritical CO2 Dyeing)

Waterless dyeing technologies offer a revolutionary approach to textile coloration by eliminating or significantly reducing water usage. Supercritical carbon dioxide (scCO2) dyeing is a prominent example of such technology, particularly suitable for synthetic fibers like polyester which are typically dyed with disperse dyes tid.gov.hkappliedseparations.comwhiterose.ac.uk. In scCO2 dyeing, CO2 in its supercritical state acts as the solvent for the disperse dye tid.gov.hkappliedseparations.comwhiterose.ac.uk. This method offers several advantages, including zero water usage, elimination of drying steps (as CO2 changes to gas upon depressurization), reduced energy consumption, and the potential for recycling CO2 and even unused dye appliedseparations.comwhiterose.ac.uk. Studies have demonstrated the successful dyeing of polyester fibers with disperse dyes in supercritical carbon dioxide, achieving good equalization and fastness properties without the need for conventional auxiliaries semanticscholar.org. The solubility of disperse dyes in scCO2 can be influenced by temperature and pressure semanticscholar.orgscirp.org. While this compound is not explicitly mentioned in the context of scCO2 dyeing in the search results, other disperse blue dyes like Disperse Blue 3 and Disperse Blue 79 have been studied in scCO2 systems semanticscholar.orgscirp.org. The principles and demonstrated success with other disperse dyes suggest that this compound is likely amenable to scCO2 dyeing, offering a highly sustainable application method. Other low-pressure waterless dyeing technologies using non-aqueous media are also being developed, offering good safety profiles and comparable dyeing performance to traditional methods while significantly reducing water and chemical usage greenuniverse.cn.

Future Research Trajectories and Emerging Paradigms in Disperse Blue 93 Studies

Nanotechnology Applications and Nanocomposites Involving Disperse Blue 93

The integration of nanotechnology with textile dyeing and dye-related applications presents a significant area for future research involving this compound. Nanomaterials can potentially enhance dye dispersion, improve dye uptake and fastness properties, and enable new functionalities in dyed materials.

Research on nanocomposites involving dyes, such as studies on nylon 6/ZnO nanocomposite fabrics for methylene (B1212753) blue adsorption, indicates the potential for incorporating disperse dyes into nanomaterial matrices or utilizing nanoparticles to improve dyeing processes. mdpi.com For instance, zinc oxide nanoparticles have been shown to improve the mechanical properties and antimicrobial activity of nylon fabrics, and their surface can interact with dyes, potentially influencing degradation or adsorption. mdpi.com

The use of nano-sized disperse dyes has been explored to improve printing on polyester (B1180765)/cotton blends, suggesting that reducing the particle size of this compound through techniques like milling and ultrasound treatment could enhance its penetration and fixation on blended fabrics, leading to improved color strength and fastness properties. scialert.net The resulting nano disperse dye particles, even at sizes as small as 23 nm, have shown promising results in burn-out printing techniques. scialert.net

Furthermore, plasmonic nanoparticles, such as gold, silver, and copper, are being investigated for various applications due to their optical and photothermal properties. beilstein-journals.orgacs.org While not directly linked to this compound, the principles of utilizing nanoparticles for light absorption and energy conversion could potentially be explored in conjunction with disperse dyes for developing functional textiles with properties like enhanced light fastness or temperature responsiveness.

Future research could focus on:

Developing nanocomposites where this compound is incorporated into polymeric or inorganic nanoparticle matrices to create functional materials with tailored optical, thermal, or antimicrobial properties.

Investigating the use of nanoparticles as dyeing auxiliaries to improve the dispersion, exhaustion, and fixation of this compound on various fiber types, potentially leading to reduced dyeing times and lower energy consumption.

Exploring the potential of nanoencapsulating this compound to control its release, improve its stability against degradation factors like light or chemicals, or enable its use in novel applications beyond traditional textile dyeing.

Computational Chemistry and Molecular Modeling of this compound Interactions and Behavior

Computational chemistry and molecular modeling techniques offer powerful tools to understand the behavior of disperse dyes like this compound at a molecular level, predicting their interactions with fibers, solvents, and other chemicals. These approaches can guide the design of new dye molecules or optimize dyeing processes.

Studies utilizing molecular dynamics simulations have been employed to model dye-fiber interactions for other disperse dyes, such as Disperse Blue 60, to understand how molecular interactions influence dye uptake and fastness properties on different fibers like polyester and nylon. These simulations can be validated using experimental data like adsorption isotherms.

Molecular modeling has also been applied to study the solubility of disperse dyes, including some Disperse Blue variants, in supercritical carbon dioxide, which is an environmentally friendly alternative dyeing medium. ijcea.orgresearchgate.net Equation of State (EOS) models, such as the Peng-Robinson EOS, have been used to correlate solubility data and understand the binary interaction parameters between the dye and the supercritical fluid. ijcea.org

Furthermore, computational methods are being explored to predict the environmental fate of compounds based on their physicochemical properties. Machine learning models, trained on datasets including properties like log Kow and biodegradation half-lives, can potentially predict how disperse dyes like this compound will behave in the environment.

Future research utilizing computational chemistry and molecular modeling for this compound could involve:

Performing molecular dynamics simulations to gain detailed insights into the adsorption and diffusion mechanisms of this compound within different synthetic fibers at varying temperatures and pressures.

Employing quantum chemistry calculations (e.g., DFT calculations) to study the electronic structure and properties of this compound, which can help predict its color characteristics, light fastness, and reactivity.

Developing and refining predictive models for the solubility of this compound in various solvents, including supercritical fluids, to optimize dyeing formulations and processes.

Utilizing in silico tools and machine learning to predict the potential environmental persistence and transformation products of this compound, aiding in the assessment of its environmental impact. nih.gov

Life Cycle Assessment (LCA) of this compound Production and Application Systems

Life Cycle Assessment (LCA) is a crucial tool for evaluating the environmental impacts of products and processes from raw material extraction to end-of-life disposal. gnest.orgchalmers.se Applying LCA to this compound can provide a holistic understanding of its environmental footprint throughout its life cycle.

While specific LCA studies on this compound were not found, research on the LCA of textile dyes and dyeing processes highlights the significant environmental burdens associated with conventional dyeing, including water and energy consumption, as well as emissions of toxic substances. gnest.orgchalmers.se LCA studies comparing natural and synthetic dyes have shown that natural dyes can have lower environmental impacts in certain categories. gnest.org

The development of LCA methodology for assessing the toxicity impacts of textile chemicals is an active area of research, aiming to provide quantitative environmental performance data. chalmers.se Challenges remain in the inventory and modeling of toxicity impacts within LCA frameworks. chalmers.se

Future research applying LCA to this compound should focus on:

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.